N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide
Description
Historical Development of Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine core first gained prominence in the early 2000s as researchers sought ATP-competitive kinase inhibitors. Its structural resemblance to the adenine moiety of ATP (Fig. 1) enabled selective binding to kinase hinge regions, a discovery that catalyzed its adoption in oncology drug discovery. Key milestones include:
- 2007 : Identification of pyrazolo[3,4-d]pyrimidines as potent Src family kinase inhibitors, demonstrating nanomolar IC50 values in glioblastoma models.
- 2013 : Development of prodrug derivatives with enhanced aqueous solubility, addressing pharmacokinetic limitations of early analogs.
- 2020 : Clinical approval of ibrutinib, a pyrazolo[3,4-d]pyrimidine-based BTK inhibitor, validating the scaffold’s therapeutic potential.
Significance of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide in Research
This compound exemplifies strategic modifications to the parent scaffold:
- 3,4-Dimethoxyphenethyl Group : Enhances lipophilicity and π-π stacking with hydrophobic kinase subpockets.
- Sulfanylacetamide Linker : Introduces hydrogen-bonding capacity while maintaining conformational flexibility (Table 1).
| Structural Feature | Role in Target Interaction | Example Kinases Affected |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | ATP-binding mimicry | Src, BTK, EGFR |
| 3,4-Dimethoxyphenethyl | Hydrophobic pocket occupancy | PI3K, PDGFR |
| Sulfanyl moiety | Covalent cysteine binding (proposed) | Irreversible kinase inhibitors |
Table 1: Structure-activity relationships of key functional groups.
Structural Classification and Nomenclature
The compound belongs to the sulfanylacetamide-pyrazolopyrimidine class, systematically named as:
- Parent heterocycle : 1H-pyrazolo[3,4-d]pyrimidine (IUPAC index: 7-azaindole[3,4-d]pyrimidine).
- Substituents :
- N1: 2-(3,4-dimethoxyphenyl)ethyl group
- C4: Sulfanylacetamide (-S-CH2-CO-NH2)
The stereoelectronic profile is defined by:
- Planar heterocycle : Facilitates π-stacking with kinase hinge residues.
- Methoxy groups : Ortho/para-directing effects modulate electron density at the phenethyl interface.
Isosterism with Adenine and Biochemical Implications
The pyrazolo[3,4-d]pyrimidine core acts as a non-classical bioisostere of adenine, enabling:
- Hinge Region Binding : N1 and C6 positions form critical hydrogen bonds with kinase backbone amides (Fig. 2).
- Selectivity Modulation : Substituents at C3 and N1 fine-tune interactions with kinase gatekeeper residues.
Comparative analysis with natural ATP:
| Feature | Adenine | Pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| H-bond donors/acceptors | 2 donors, 1 acceptor | 1 donor, 2 acceptors |
| Aromatic surface area | 38 Ų | 42 Ų |
| pKa (N7) | 4.2 | 3.8 |
Data derived from crystallographic studies.
The reduced basicity of N7 (pKa ~3.8) decreases off-target interactions with non-kinase purine-binding proteins, enhancing selectivity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-24-13-4-3-11(7-14(13)25-2)5-6-18-15(23)9-26-17-12-8-21-22-16(12)19-10-20-17/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,23)(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCXDTVACDNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a sulfanyl group and a dimethoxyphenyl substituent. The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
- Formation of the pyrazolo[3,4-d]pyrimidine scaffold.
- Introduction of the 3,4-dimethoxyphenyl and ethyl groups through coupling reactions.
- Finalization with acetamide formation.
These methods are optimized for yield and purity, employing various solvents and catalysts to enhance reaction efficiency.
Anticancer Properties
This compound exhibits notable anticancer activity. Studies have demonstrated its effectiveness against several cancer cell lines:
- A549 (lung cancer) : The compound induced apoptosis at low micromolar concentrations with an IC50 value of approximately 2.24 µM.
- MCF-7 (breast cancer) : It showed significant inhibition with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent.
The mechanism of action appears to involve the induction of apoptosis through activation of caspases and modulation of BAX/Bcl-2 ratios, leading to cell cycle arrest.
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound contributes to its specific biological activities. A comparative analysis with similar pyrazolo compounds reveals:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6-(3,5-Dimethoxyphenyl)-pyrazolo[3,4-b]pyridine | Dimethoxy substitutions on different positions | Antiproliferative | Different substitution pattern affects potency |
| 1-(2-Methylphenyl)-pyrazolo[3,4-b]pyridine | Methyl substitution on phenyl ring | Anti-inflammatory | Lacks carboxamide functionality |
| This compound | Dimethoxy and sulfanyl groups | Anticancer | Enhanced apoptosis induction |
The presence of the sulfanyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound:
- In vitro Studies : Evaluating the compound's effect on A549 and MCF-7 cells revealed significant antiproliferative effects and apoptosis induction.
- Molecular Docking Studies : These studies suggest that this compound binds effectively to key targets involved in cancer proliferation pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide and related analogs:
Key Observations:
Substituent Impact on Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound likely increases lipophilicity compared to simpler analogs like 736168-34-6 (4-methoxyphenyl). This could enhance membrane permeability but may affect solubility .
Synthetic Yields : Compounds with polar or branched substituents (e.g., 2u’s ethoxyethoxyethoxyethyl chain) exhibit variable yields (39–92%), suggesting steric or electronic challenges in synthesis .
Research Findings and Mechanistic Insights
Functional Comparisons
- Binding Interactions : The sulfanylacetamide moiety is conserved across analogs, suggesting a role in hydrogen bonding or metal coordination. The dimethoxyphenethyl group in the target compound may engage in π-π stacking with aromatic residues in target proteins .
- Pharmacokinetic Predictions : The dimethoxy groups could prolong half-life by reducing CYP450-mediated metabolism, a hypothesis supported by fluorinated analogs’ stability .
Q & A
Q. How to design a robust in vitro assay to evaluate the kinase inhibition profile of this compound?
- Methodological Answer :
Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, JAK2).
Assay Format : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases.
Controls : Include staurosporine as a pan-kinase inhibitor and DMSO controls.
Data Normalization : Express IC values relative to baseline activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
